molecular formula C17H14Cl2N2O3 B10960371 N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B10960371
M. Wt: 365.2 g/mol
InChI Key: BDFRSCZHMIMORJ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. It contains a furan ring, an oxazole ring, and a dichlorophenyl group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions involving amides and aldehydes or ketones.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenated compounds and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H14Cl2N2O3/c1-9-12(10(2)24-21-9)8-11-6-7-15(23-11)17(22)20-16-13(18)4-3-5-14(16)19/h3-7H,8H2,1-2H3,(H,20,22)

InChI Key

BDFRSCZHMIMORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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